5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-N-(4-sulfamoylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
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Overview
Description
N~6~-[4-(AMINOSULFONYL)PHENYL]-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a pyrazole ring, and an aminosulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N6-[4-(AMINOSULFONYL)PHENYL]-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-(aminosulfonyl)phenylhydrazine with 5-methyl-1H-pyrazole-3-carboxylic acid in the presence of a dehydrating agent can lead to the formation of the desired triazolopyrimidine core. Subsequent functionalization steps, such as sulfonylation and amination, are carried out to introduce the aminosulfonylphenyl group and other substituents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be explored to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N~6~-[4-(AMINOSULFONYL)PHENYL]-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may lead to the formation of sulfonic acids, while reduction can yield amines or alcohols
Scientific Research Applications
N~6~-[4-(AMINOSULFONYL)PHENYL]-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has shown potential as a lead compound for the development of new drugs, particularly in the treatment of cancer and infectious diseases.
Materials Science: The compound can be incorporated into polymers and other materials to enhance their properties, such as thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N6-[4-(AMINOSULFONYL)PHENYL]-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to form strong interactions with these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring and have similar reactivity and applications.
Hydrazine-coupled pyrazoles: These compounds also contain a pyrazole ring and have shown similar biological activities.
Uniqueness
N~6~-[4-(AMINOSULFONYL)PHENYL]-5-METHYL-7-(1-METHYL-1H-PYRAZOL-5-YL)-4,7-DIHYDRO[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE is unique due to its combination of a triazolopyrimidine core and an aminosulfonylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C17H18N8O3S |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
5-methyl-7-(2-methylpyrazol-3-yl)-N-(4-sulfamoylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C17H18N8O3S/c1-10-14(16(26)23-11-3-5-12(6-4-11)29(18,27)28)15(13-7-8-20-24(13)2)25-17(22-10)19-9-21-25/h3-9,15H,1-2H3,(H,23,26)(H2,18,27,28)(H,19,21,22) |
InChI Key |
VXIMYHJXPFLDSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=NN3C)C(=O)NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
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